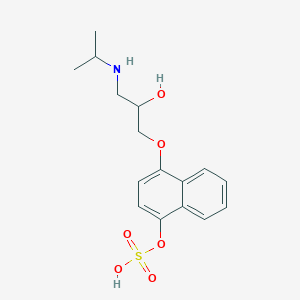

(+/-)-4Hydroxy Propranolol Sulfate

Descripción

Contextualizing Propranolol (B1214883) and its Metabolism in Drug Discovery and Development

Propranolol as a Non-Selective Beta-Adrenergic Receptor Antagonist

Propranolol is a competitive, non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors. consensus.appwikipedia.org These receptors are key components of the sympathetic nervous system, responding to the hormones epinephrine (B1671497) and norepinephrine. By blocking these receptors, propranolol mitigates the effects of sympathetic stimulation on the heart, leading to a decrease in heart rate and the force of heart muscle contraction. wikipedia.orgnih.gov This mechanism of action makes it effective in treating a variety of cardiovascular conditions. nih.govdrugbank.com Propranolol is a racemic mixture of two enantiomers, with the S(-)-enantiomer possessing a significantly higher binding affinity for beta-adrenergic receptors. drugbank.com

Overview of Propranolol Metabolism Pathways

Propranolol undergoes extensive metabolism in the body, primarily in the liver. ontosight.ai The main metabolic pathways are aromatic hydroxylation, N-dealkylation, and direct glucuronidation. drugbank.compharmgkb.org These transformations are primarily carried out by the cytochrome P450 (CYP) enzyme system. ontosight.ai

A significant metabolic route for propranolol is aromatic hydroxylation, which involves the addition of a hydroxyl (-OH) group to the naphthalene (B1677914) ring of the molecule. drugbank.compharmgkb.org The most prominent of these reactions is 4-hydroxylation, which results in the formation of 4-hydroxypropranolol (B128105). pharmgkb.org This particular pathway is primarily catalyzed by the CYP2D6 enzyme. pharmgkb.orgnih.gov The formation of dihydroxylated metabolites of propranolol has also been observed, occurring through sequential hydroxylation. nih.gov

N-dealkylation is another key metabolic pathway for propranolol. drugbank.comnih.gov This process involves the removal of the isopropyl group from the nitrogen atom of the side chain. drugbank.comnih.gov The enzyme primarily responsible for this N-desisopropylation is CYP1A2, with some contribution from CYP2D6. pharmgkb.orgnih.govcaymanchem.com

Direct glucuronidation is a phase II metabolic reaction where a glucuronic acid molecule is attached directly to the propranolol molecule. drugbank.compharmgkb.org This process increases the water solubility of the drug, facilitating its excretion. fu-berlin.de The enzymes responsible for the direct glucuronidation of propranolol include UGT1A9, UGT2B4, and UGT2B7 in the liver, and UGT1A10 outside the liver. pharmgkb.org Studies have shown that the S-enantiomer of propranolol is glucuronidated at a faster rate than the R-enantiomer. pharmgkb.org

Identification and Significance of 4-Hydroxypropranolol as an Active Metabolite of Propranolol

Following oral administration, propranolol is metabolized to 4-hydroxypropranolol. nih.gov This metabolite is not merely an inactive byproduct; it possesses pharmacological activity itself. nih.govcaltech.edu Research has demonstrated that 4-hydroxypropranolol is a potent beta-adrenoceptor blocking agent, with a potency similar to that of the parent drug, propranolol. nih.govmdpi.com It is formed through the action of the CYP2D6 enzyme. nih.govcaymanchem.com

| Compound Name | Role |

| (+/-)-4-Hydroxy Propranolol Sulfate (B86663) | A major, though less potent, metabolite of propranolol. nih.gov |

| Propranolol | A non-selective beta-adrenergic receptor antagonist. consensus.appwikipedia.orgdrugbank.com |

| 4-Hydroxypropranolol | An active metabolite of propranolol with significant beta-blocking activity. caymanchem.comnih.govcaltech.edu |

| Epinephrine | A hormone and neurotransmitter that stimulates adrenergic receptors. wikipedia.org |

| Norepinephrine | A hormone and neurotransmitter that stimulates adrenergic receptors. wikipedia.org |

| Glucuronic acid | A substance that conjugates with drugs to increase their water solubility for excretion. fu-berlin.de |

| S(-)-enantiomer of propranolol | The more active stereoisomer of propranolol. drugbank.com |

| R(+)-enantiomer of propranolol | The less active stereoisomer of propranolol. drugbank.com |

| Enzyme | Function in Propranolol Metabolism |

| CYP2D6 | Primarily responsible for the 4-hydroxylation of propranolol to 4-hydroxypropranolol. pharmgkb.orgnih.gov Also contributes to N-dealkylation. pharmgkb.org |

| CYP1A2 | The main enzyme involved in the N-dealkylation of propranolol. pharmgkb.orgnih.gov |

| UGT1A9, UGT2B4, UGT2B7, UGT1A10 | Catalyze the direct glucuronidation of propranolol. pharmgkb.org |

| SULT1A3 | Involved in the sulfation of 4-hydroxypropranolol. pharmgkb.org |

Historical Discovery and Characterization

The journey to understanding the full metabolic profile of propranolol led to the identification of several metabolites, with 4-hydroxypropranolol being a prominent one formed after oral administration. nih.govnih.gov Subsequent research in the early 1980s revealed that a significant portion of propranolol's metabolites were not easily extractable, hinting at the presence of conjugated forms. acs.org This ultimately led to the identification of 4'-Hydroxypropranolol sulfate as a major metabolite. acs.orgnih.gov Its structure was confirmed through synthesis, starting from 1,4-naphthoquinone, a process that was crucial for enabling further investigation into its disposition and biological activity. acs.orgnih.gov

Comparative Pharmacological Activity with Propranolol

Initial studies on 4-hydroxypropranolol, the precursor to the sulfate conjugate, demonstrated that it possesses beta-adrenoceptor blocking activity comparable in potency to propranolol itself. nih.govmdpi.commedchemexpress.com It was found to be a non-cardioselective beta-blocker, effectively antagonizing the effects of isoprenaline on heart rate and blood pressure in animal models. nih.gov However, the sulfated form, (+/-)-4-Hydroxy Propranolol Sulfate, exhibits significantly diminished beta-blocking activity. Research has shown it to be 100 to 1000 times less potent than racemic propranolol as a beta-adrenergic receptor blocking agent in dogs. acs.orgnih.gov Some sources even describe it as a non-β blocking metabolite. scbt.com

Despite its reduced direct beta-blocking effects, 4-hydroxypropranolol has been noted to possess other pharmacological properties, including intrinsic sympathomimetic activity and membrane-stabilizing effects at higher concentrations. nih.govmedchemexpress.com It also exhibits potent antioxidant properties. caymanchem.comapexbt.com

| Feature | Propranolol | (+/-)-4-Hydroxy Propranolol | (+/-)-4-Hydroxy Propranolol Sulfate |

| Beta-Blocking Potency | High | Comparable to Propranolol nih.govmdpi.commedchemexpress.com | 100-1000x less potent than Propranolol acs.orgnih.gov |

| Other Activities | Beta-blocker youtube.com | Intrinsic sympathomimetic activity, membrane stabilizing activity, antioxidant properties nih.govmedchemexpress.comcaymanchem.comapexbt.com | Major non-β blocking metabolite scbt.com |

Emergence of (+/-)-4-Hydroxy Propranolol Sulfate as a Major Metabolite

Propranolol undergoes extensive metabolism in the liver through three primary pathways: ring oxidation, side-chain oxidation, and glucuronidation. pharmgkb.org The ring oxidation pathway, primarily catalyzed by the CYP2D6 enzyme, leads to the formation of 4-hydroxypropranolol. pharmgkb.org This active metabolite is then further metabolized, with sulfation being a key secondary metabolic step. pharmgkb.org

Significance in Complete Metabolic Profiling

The identification of (+/-)-4-Hydroxy Propranolol Sulfate was a significant breakthrough in achieving a complete metabolic profile of propranolol. acs.org It helped to account for a previously "missing" fraction of the drug's metabolites that were not glucuronides. acs.org A thorough understanding of all major metabolites is essential for a comprehensive picture of a drug's pharmacokinetics and potential for drug-drug interactions.

Rationale for Dedicated Academic Research on (+/-)-4-Hydroxy Propranolol Sulfate

The continued scientific interest in (+/-)-4-Hydroxy Propranolol Sulfate stems from the need to fully comprehend the clinical effects of propranolol.

Implications for Inter-individual Variability in Propranolol Response

The response to propranolol varies considerably among patients, a phenomenon largely attributable to genetic variations in its metabolic pathways. nih.govnih.gov The formation of (+/-)-4-Hydroxy Propranolol Sulfate is intrinsically linked to this variability, as its creation is downstream of a critical, genetically polymorphic enzymatic step.

The initial and rate-limiting step in this pathway is the aromatic hydroxylation of propranolol to 4-Hydroxypropranolol. This reaction is predominantly catalyzed by the cytochrome P450 isoform CYP2D6. pharmgkb.orgnih.gov The gene encoding CYP2D6 is highly polymorphic, leading to distinct patient phenotypes with varying enzyme activity, including poor metabolizers (PMs), extensive metabolizers (EMs), and ultra-rapid metabolizers (UMs). nih.govpharmgkb.org This genetic variability is a major determinant of the amount of 4-Hydroxypropranolol formed. ontosight.ai Individuals who are CYP2D6 poor metabolizers produce significantly lower concentrations of 4-Hydroxypropranolol compared to extensive metabolizers. pharmgkb.org Consequently, the metabolic flux is shunted towards other pathways, such as N-desisopropylation (mainly via CYP1A2) or direct glucuronidation of the parent drug. pharmgkb.orgmdpi.com

Following its formation, 4-Hydroxypropranolol, which itself possesses beta-blocking activity, undergoes further phase II metabolism. caymanchem.comnih.gov One of the main conjugation reactions is sulfation, catalyzed by the sulfotransferase enzyme SULT1A3, to produce (+/-)-4-Hydroxy Propranolol Sulfate. pharmgkb.orgpharmgkb.org Research has demonstrated that (+/-)-4-Hydroxy Propranolol Sulfate is a major metabolite but is 100 to 1000 times less potent as a beta-adrenergic receptor blocking agent than the parent compound, propranolol, and is often considered a non-beta-blocking metabolite. acs.orgnih.govscbt.com

Research Findings on Propranolol Metabolism

The table below summarizes the key enzymes involved in the metabolic pathway leading to (+/-)-4-Hydroxy Propranolol Sulfate and their contribution to metabolic variability.

| Metabolite/Process | Precursor Compound | Key Enzyme(s) | Impact of Genetic Variation |

| 4-Hydroxypropranolol | Propranolol | CYP2D6 (primary), CYP1A2 (minor) pharmgkb.org | High. Polymorphisms in CYP2D6 lead to significant differences in formation rates (e.g., Poor vs. Extensive Metabolizers). pharmgkb.orgontosight.ai |

| (+/-)-4-Hydroxy Propranolol Sulfate | 4-Hydroxypropranolol | SULT1A3 pharmgkb.orgpharmgkb.org | Variability is secondary to the formation of its precursor, 4-Hydroxypropranolol. |

| N-desisopropylpropranolol | Propranolol | CYP1A2 (primary), CYP2D6 (minor) pharmgkb.orgnih.gov | Moderate. Pathway activity increases in CYP2D6 Poor Metabolizers as a compensatory route. pharmgkb.org |

| Propranolol Glucuronide | Propranolol | UGT1A9, UGT2B7, others pharmgkb.orgmdpi.com | Moderate. Another key pathway whose contribution varies with CYP2D6 status. mdpi.com |

Metabolic Profile Differences Based on CYP2D6 Phenotype

The following table illustrates the differential metabolic clearance of propranolol in individuals with different CYP2D6 metabolizer statuses, highlighting the shift in pathway reliance.

Structure

3D Structure

Propiedades

IUPAC Name |

[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6S/c1-11(2)17-9-12(18)10-22-15-7-8-16(23-24(19,20)21)14-6-4-3-5-13(14)15/h3-8,11-12,17-18H,9-10H2,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCKICSDIPVTRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201007316 | |

| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201007316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87075-33-0 | |

| Record name | 4'-Hydroxypropranolol sulfate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087075330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201007316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYPROPRANOLOL-4-O-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRG22A758K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Enzymology of +/ 4 Hydroxy Propranolol Sulfate Formation

Primary Metabolic Step: Hydroxylation of Propranolol (B1214883) to 4-Hydroxypropranolol (B128105)

The initial and crucial step in the formation of the sulfate (B86663) conjugate is the aromatic hydroxylation of propranolol to its active metabolite, 4-hydroxypropranolol. nih.govmdpi.comcaymanchem.com This reaction is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. nih.govelsevierpure.compsu.edu

Cytochrome P450 (CYP) Isoforms Involved.elsevierpure.compsu.edupharmgkb.orgpharmgkb.org

Multiple CYP isoforms have been identified to participate in the ring hydroxylation of propranolol, with two enzymes playing the most significant roles.

The primary enzyme responsible for the 4-hydroxylation of propranolol is Cytochrome P450 2D6 (CYP2D6). caymanchem.comelsevierpure.compharmgkb.orgpharmgkb.org In vitro studies using human liver microsomes have consistently demonstrated that CYP2D6 is the main catalyst for this specific metabolic pathway. elsevierpure.compsu.edu The activity of propranolol 4-hydroxylase shows a strong correlation with the immunochemically determined content of CYP2D6. elsevierpure.com Furthermore, selective inhibitors of CYP2D6, such as quinidine, markedly inhibit the formation of 4-hydroxypropranolol. nih.govelsevierpure.com The formation of 4-hydroxypropranolol from propranolol is a key metabolic step, and the resulting metabolite is also pharmacologically active. nih.gov

While CYP2D6 is the principal enzyme, Cytochrome P450 1A2 (CYP1A2) also contributes to the ring hydroxylation of propranolol. elsevierpure.compharmgkb.orgnih.gov Studies have shown that even in the presence of a CYP2D6 inhibitor, some formation of 4-hydroxypropranolol still occurs, suggesting the involvement of other enzymes. pharmgkb.org Inhibition studies using furaphylline, a selective inhibitor of CYP1A2, have confirmed its role in this metabolic pathway, albeit to a lesser extent than CYP2D6. nih.gov Research indicates that CYP1A2 can account for a significant portion of propranolol's 4-hydroxylation. nih.gov

| Enzyme | Role in 4-Hydroxylation | Supporting Evidence |

| CYP2D6 | Predominant catalyst | High correlation with enzyme content; significant inhibition by quinidine. nih.govelsevierpure.compsu.edupharmgkb.org |

| CYP1A2 | Contributory role | Residual activity in presence of CYP2D6 inhibitors; inhibition by furaphylline. pharmgkb.orgnih.gov |

Stereoselectivity of 4-Hydroxylation.nih.gov

The hydroxylation of propranolol exhibits stereoselectivity, meaning that one enantiomer of the drug is metabolized differently than the other.

Studies utilizing microbial systems, such as endophytic fungi, have provided insights into the stereoselective nature of propranolol's 4-hydroxylation. scielo.brresearchgate.net Various fungal strains, including Phomopsis sp., Glomerella cingulata, Penicillium crustosum, Chaetomium globosum, and Aspergillus fumigatus, have been shown to biotransform propranolol to 4-hydroxypropranolol. scielo.brresearchgate.netresearchgate.net These microbial transformations have demonstrated a preference for the formation of the (-)-(S)-4-hydroxypropranolol enantiomer. scielo.brresearchgate.net For instance, Glomerella cingulata was observed to convert a significant percentage of (-)-(S)-propranolol to (-)-(S)-4-hydroxypropranolol with no detectable formation of the (+)-(R) enantiomer within a 72-hour incubation period. nih.gov This highlights the potential of microbial systems as biocatalysts for producing specific, pharmacologically active enantiomers. scielo.brresearchgate.net

Secondary Metabolic Step: Sulfation of 4-Hydroxypropranolol to (+/-)-4-Hydroxy Propranolol Sulfate

| Metabolite | Precursor | Enzyme |

| (+/-)-4-Hydroxy Propranolol Sulfate | 4-Hydroxypropranolol | SULT1A3 pharmgkb.orgpharmgkb.org |

Sulfotransferase (SULT) Enzymes Involved

The enzymatic conjugation of a sulfonate group to 4-hydroxypropranolol is mediated by cytosolic sulfotransferase (SULT) enzymes. youtube.com Several SULT isoforms have been identified as capable of catalyzing this reaction, with SULT1A3 playing a predominant role. pharmgkb.orgpharmgkb.org

In studies using various recombinant human SULT isoforms, including SULT1A1, SULT1A3, SULT1B1, SULT1E1, and SULT2A1, it was found that all but SULT2A1 demonstrated activity towards 4-hydroxypropranolol. nih.govpharmgkb.org This indicates that multiple SULT enzymes can contribute to the formation of 4-Hydroxy Propranolol Sulfate.

The sulfation of 4-hydroxypropranolol in human liver cytosol is characterized by complex kinetics, suggesting the involvement of different forms of phenolsulfotransferases (PSTs). nih.gov Research has identified two distinct peaks of activity: a high-affinity reaction and a low-affinity reaction. nih.gov The high-affinity activity is attributed to a monoamine (M) form of PST, which is sensitive to inhibition by elevated temperatures. nih.gov In contrast, the low-affinity reaction is attributed to a phenol (B47542) (P) form of PST, which is inhibited by dichloronitrophenol. nih.gov

Among the various SULT enzymes, SULT1A3 has been identified as a key catalyst in the sulfation of 4-hydroxypropranolol. pharmgkb.orgpharmgkb.org Kinetic studies comparing several human SULT isoforms revealed that SULT1A3 exhibits the lowest apparent Michaelis constant (Kₘ) for 4-hydroxypropranolol. nih.gov These low Kₘ values were comparable to those observed in human Hep G2 cell cytosolic fractions, suggesting SULT1A3 is a primary contributor under physiological conditions. nih.govpharmgkb.org Furthermore, experiments have shown that the induction of SULT1A3 mRNA and protein levels directly correlates with an increase in 4-hydroxypropranolol sulfation activity, confirming its significant role in this metabolic pathway. nih.gov

Stereoselective Sulfoconjugation of 4-Hydroxypropranolol Enantiomers

The sulfation of 4-hydroxypropranolol is a stereoselective process, meaning the different enantiomers of the substrate are metabolized at different rates. nih.govnih.gov This selectivity varies depending on the specific enzyme involved.

In human liver cytosol, the high-affinity PST enzyme demonstrates significant stereoselectivity. nih.gov While the affinity (apparent Kₘ) for both the (+) and (-) enantiomers of 4-hydroxypropranolol is identical at 0.59 µM, the maximum velocity (Vₘₐₓ) of sulfate conjugate formation is 4.6-fold higher for the (+)-enantiomer compared to the (-)-enantiomer. nih.gov In contrast, the low-affinity PST reaction, with an apparent Kₘ of 65 µM, does not show any stereoselectivity. nih.gov

Studies with recombinant human SULT isoforms also highlight this differential activity. SULT1A3 and SULT1E1 preferentially sulfate the R-enantiomer over the S-enantiomer, whereas SULT1A1 and SULT1B1 exhibit the opposite preference, favoring the S-enantiomer. nih.govpharmgkb.org

| Enzyme/System | Preferred Enantiomer | S/R Ratio | Kₘ (µM) | Vₘₐₓ Ratio ((+)/(-)) | Source |

| Human Liver PST (High Affinity) | (+)-enantiomer | - | 0.59 (both) | 4.6 | nih.gov |

| Human Liver PST (Low Affinity) | None | 1.0 | 65 (both) | 1.0 | nih.gov |

| Canine Liver Cytosol | R-enantiomer | 0.72 | - | - | nih.gov |

| Human SULT1A3 | R-enantiomer | < 1 | Lowest of isoforms | - | nih.govpharmgkb.org |

| Human SULT1E1 | R-enantiomer | < 1 | - | - | nih.govpharmgkb.org |

| Human SULT1A1 | S-enantiomer | > 1 | - | - | nih.govpharmgkb.org |

| Human SULT1B1 | S-enantiomer | > 1 | - | - | nih.govpharmgkb.org |

This table provides an interactive summary of the stereoselective sulfation of 4-hydroxypropranolol.

Interplay between Phase I and Phase II Metabolism

The formation of 4-Hydroxy Propranolol Sulfate is a classic example of the sequential nature of drug metabolism, involving an initial Phase I reaction followed by a Phase II conjugation. Propranolol is first metabolized via ring oxidation to form 4-hydroxypropranolol. pharmgkb.orgontosight.ai This Phase I step is primarily catalyzed by the cytochrome P450 enzyme CYP2D6, with some contribution from CYP1A2. pharmgkb.orgontosight.ainih.gov

The resulting 4-hydroxypropranolol then becomes a substrate for Phase II enzymes. pharmgkb.org Sulfation, catalyzed by SULTs like SULT1A3, is a major pathway for its elimination. pharmgkb.orgnih.gov Concurrently, 4-hydroxypropranolol can also undergo glucuronidation, another significant Phase II reaction. nih.gov

Interactions between CYP and UGT Enzymes in Propranolol/4-Hydroxypropranolol Metabolism

The metabolism of propranolol is a clear illustration of the interplay between Phase I and Phase II enzymes, specifically the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) families. nih.govnih.gov Research has uncovered a mutual modulation of activity between these enzymes, indicating a more complex relationship than a simple sequential pathway. nih.govnih.gov

Studies utilizing co-expression models of human CYP2D6 with various human UGTs have demonstrated significant functional interactions. nih.gov CYP2D6 is the principal enzyme responsible for the 4-hydroxylation of propranolol to form its active metabolite, 4-hydroxypropranolol. nih.govnih.govelsevierpure.com When CYP2D6 is co-expressed with certain UGT isoforms, its metabolic activity is notably enhanced. For instance, the presence of UGT1A7, UGT1A8, or UGT1A9 was found to increase the conversion rate of propranolol to 4-hydroxypropranolol by factors of 3.3, 2.1, and 2.8, respectively. nih.govnih.gov Conversely, the co-expression of UGT2A1 did not produce a significant change in CYP2D6 activity. nih.govnih.gov

This potentiation suggests that protein-protein interactions between these distinct enzyme families may occur within the endoplasmic reticulum where they are co-localized, potentially affecting the efficiency of drug metabolism. nih.gov

Conversely, the interaction appears to be one-sided in its functional outcome. The co-expression of CYP2D6 with four UGT isoforms known to metabolize propranolol or 4-hydroxypropranolol (UGT1A7, UGT1A8, UGT1A9, and UGT2A1) resulted in the complete suppression of the activities of all four UGTs. nih.govnih.gov This finding highlights a potential bottleneck in the conjugation phase if both enzyme systems are actively engaged with the substrate and each other, which could have broader implications for drug efficacy and potential adverse reactions. nih.govnih.gov

Table 1: Effect of UGT Co-expression on CYP2D6-mediated 4-Hydroxylation of Propranolol

| Co-expressed UGT Isoform | Fold Increase in CYP2D6 Activity |

|---|---|

| UGT1A7 | 3.3 |

| UGT1A8 | 2.1 |

| UGT1A9 | 2.8 |

| UGT2A1 | No significant change |

Data sourced from studies on the functional interactions of human CYP2D6 with human UGTs. nih.govnih.gov

Sequential Metabolism and Conjugation

The formation of (+/-)-4-Hydroxy Propranolol Sulfate follows a sequential, two-phase metabolic process.

Phase II: Conjugation Following its formation, 4-hydroxypropranolol undergoes a Phase II conjugation reaction to increase its water solubility and facilitate its excretion from the body. nih.gov This metabolite has two potential sites for conjugation: the aliphatic hydroxyl group on the side chain and the newly added aromatic hydroxyl group on the ring. nih.gov

The formation of the specific metabolite, (+/-)-4-Hydroxy Propranolol Sulfate, occurs through sulfation. This reaction is catalyzed by the sulfotransferase enzyme SULT1A3. pharmgkb.org

Table 2: Enzymes Involved in the Formation of (+/-)-4-Hydroxy Propranolol and its Conjugates

| Metabolic Step | Substrate | Product | Primary Catalyzing Enzyme(s) |

|---|---|---|---|

| Phase I Hydroxylation | Propranolol | 4-Hydroxypropranolol | CYP2D6 nih.govnih.govelsevierpure.com |

| Phase II Sulfation | 4-Hydroxypropranolol | 4-Hydroxypropranolol Sulfate | SULT1A3 pharmgkb.org |

| Phase II Glucuronidation (Competing Pathway) | 4-Hydroxypropranolol | 4-Hydroxypropranolol Glucuronide | UGT1A7 nih.govmdpi.com |

| UGT1A8 nih.govmdpi.com | |||

| UGT1A9 nih.govmdpi.com | |||

| UGT2A1 nih.govmdpi.com |

Pharmacokinetic Profile of +/ 4 Hydroxy Propranolol Sulfate

Formation and Elimination Kinetics in Biological Systems

The formation of (+/-)-4-hydroxy propranolol (B1214883) sulfate (B86663) is a significant pathway in the elimination of propranolol. The initial hydroxylation step is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. fda.govcaymanchem.com Subsequently, the sulfation of 4-hydroxypropranolol (B128105) is facilitated by sulfotransferases, such as SULT1A3. pharmgkb.org

In individuals receiving chronic oral propranolol therapy, the plasma concentrations of 4-hydroxypropranolol are generally lower than those of the parent drug. capes.gov.brnih.govnih.gov A study involving hypertensive patients on chronic oral propranolol treatment found that the mean plasma concentration ratio of 4-hydroxypropranolol to propranolol was approximately 0.130, although there was considerable inter-individual variability, with ratios ranging from 0.057 to 0.241. capes.gov.brnih.govnih.gov

The plasma levels of 4-hydroxypropranolol show a statistically significant correlation with the plasma concentrations of propranolol. nih.govnih.gov However, the ratio of 4-hydroxypropranolol to propranolol in plasma can decrease with increasing doses of propranolol, suggesting that the metabolic pathway for 4-hydroxylation may become saturated at higher doses. nih.gov

| Parameter | Concentration Range (ng/mL) | Mean Ratio (4-Hydroxypropranolol/Propranolol) |

|---|---|---|

| Propranolol | 5.3 - 300 | 0.130 (± 0.005) |

| 4-Hydroxypropranolol | 2.1 - 36.0 |

The apparent half-life of 4-hydroxypropranolol and its conjugates, including the sulfate form, is generally in a similar range to that of propranolol itself, which is approximately 3 to 6 hours for immediate-release formulations. nih.govnih.govdroracle.ai One study reported that after a certain initial period, the apparent half-lives of 4-hydroxypropranolol, its glucuronide conjugate, and propranolol were all in the range of 3.0 to 4.2 hours. nih.gov Another source indicates a longer half-life for 4-hydroxypropranolol, ranging from 5 to 8 hours. nih.govmdpi.com In cases of severe renal failure, the half-life of total radioactive metabolites of propranolol is significantly prolonged, while the half-lives of propranolol and 4-hydroxypropranolol are slightly reduced. nih.govnih.gov

| Compound | Apparent Half-Life (hours) |

|---|---|

| Propranolol | 3 - 6 |

| 4-Hydroxypropranolol | 3.0 - 4.2 / 5 - 8 |

| 4-Hydroxypropranolol Glucuronide | 3.0 - 4.2 |

The conjugates of 4-hydroxypropranolol, including the sulfate and glucuronide forms, are more water-soluble than the parent compound and are readily excreted from the body. mdpi.com The primary route of elimination for these metabolites is through the urine. fda.govfda.gov Studies have shown that the renal clearance of the total radioactive metabolites of propranolol is directly related to renal function. nih.govnih.gov During long-term therapy, 4-hydroxypropranolol and its glucuronide conjugate found in the urine account for a fraction of the daily propranolol dose. nih.gov

Stereospecific Pharmacokinetics of (+)- and (-)-4-Hydroxy Propranolol Sulfate

The metabolism of propranolol exhibits stereoselectivity, which extends to the formation and subsequent conjugation of its metabolites. oup.com Propranolol is administered as a racemic mixture of two enantiomers, S-(-)-propranolol and R-(+)-propranolol.

The formation of 4-hydroxypropranolol is stereoselective, with a preference for the formation of the (-)-(S)-enantiomer. scielo.br Consequently, this can influence the enantiomeric composition of its sulfate conjugate. The sulfation of 4-hydroxypropranolol itself is also a stereoselective process. In human liver cytosol, the high-affinity sulfotransferase reaction shows a significantly higher maximum velocity (Vmax) for the formation of (+)-4-hydroxypropranolol sulfate compared to the (-)-enantiomer, with a reported (+)/(-) ratio of 4.6. nih.gov In contrast, the low-affinity reaction does not exhibit stereoselectivity. nih.gov This suggests that the enantiomeric ratio of 4-hydroxypropranolol sulfate in plasma and urine can be influenced by both the stereoselective formation of 4-hydroxypropranolol and the stereoselective nature of the sulfation process.

Pharmacogenomics and Inter-individual Variability

The metabolism of propranolol, particularly the formation of its pharmacologically active metabolite 4-hydroxypropranolol and its subsequent sulfation, is subject to significant inter-individual variability. This variation is largely attributable to genetic polymorphisms in the enzymes responsible for these biotransformation steps.

Influence of CYP2D6 Polymorphism on 4-Hydroxypropranolol Formation

The primary pathway for the formation of 4-hydroxypropranolol from propranolol is ring oxidation, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. pharmgkb.org The gene encoding CYP2D6 is highly polymorphic, leading to distinct phenotypes of drug metabolism, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).

Interestingly, it has also been demonstrated that 4-hydroxypropranolol itself can act as a potent inhibitor of CYP2D6 activity. nih.gov This suggests a potential feedback mechanism where the metabolite can modulate its own formation and the metabolism of other CYP2D6 substrates. However, in clinical practice, treatment with standard doses of propranolol does not typically induce a complete "phenocopying" effect where an extensive metabolizer would be reclassified as a poor metabolizer. nih.gov

It is also crucial to note that CYP1A2 contributes to the 4-hydroxylation of propranolol, accounting for approximately 45% of its formation, with CYP2D6 responsible for the remaining 55%. nih.gov This dual-enzyme involvement adds another layer of complexity to predicting the metabolic profile based on CYP2D6 genotype alone.

Table 1: Influence of CYP2D6 and CYP1A2 on (S)-4-Hydroxypropranolol Formation

| Enzyme | Contribution to 4-Hydroxylation | Median Vmax (pmol/mg protein/60 min) | Median Km (µM) | Reference |

|---|---|---|---|---|

| CYP2D6 | ~55% | 721 | 8.5 | nih.gov |

| CYP1A2 | ~45% | 307 | 21.2 | nih.gov |

Impact of SULT Polymorphisms on (+/-)-4-Hydroxy Propranolol Sulfate Formation

The conjugation of 4-hydroxypropranolol to form (+/-)-4-Hydroxy Propranolol Sulfate is primarily mediated by the cytosolic sulfotransferase enzyme SULT1A3. pharmgkb.orgnih.gov This enzyme, also known as the monoamine or catecholamine sulfotransferase, is responsible for the sulfation of various endogenous and exogenous compounds.

Genetic polymorphisms in SULT genes can lead to variations in enzyme activity, potentially affecting the rate and extent of sulfation. While direct studies on the impact of specific SULT1A3 polymorphisms on the pharmacokinetics of (+/-)-4-Hydroxy Propranolol Sulfate are limited, research on other SULT1A3 substrates provides a basis for potential variability. Studies on drugs like phenylephrine (B352888) and salbutamol (B1663637) have shown that SULT1A3 allozymes, resulting from genetic polymorphisms, exhibit differential sulfating activities, with significant variations in substrate-binding affinity and catalytic activity. nih.gov

Furthermore, research using human liver cytosol has demonstrated that the sulfation of 4-hydroxypropranolol is stereoselective. The high-affinity reaction, attributed to the monoamine form of phenolsulfotransferase (PST), which corresponds to SULT1A3, shows a preference for the (+)-enantiomer of 4-hydroxypropranolol, with its formation rate being 4.6-fold higher than that of the (-)-enantiomer. doi.org

Table 2: Stereoselective Sulfation of 4-Hydroxypropranolol by Human Liver Cytosol (High-Affinity Reaction)

| Parameter | (+)-4-Hydroxypropranolol | (-)-4-Hydroxypropranolol | Reference |

|---|---|---|---|

| Apparent KM | 0.59 µM | 0.59 µM | doi.org |

| Relative Apparent Vmax | 4.6 | 1.0 | doi.org |

Ethnic and Population Differences in Pharmacokinetic Parameters

Significant racial and ethnic differences have been observed in the pharmacokinetics of propranolol and its metabolites. Studies have documented that the formation of 4-hydroxypropranolol can vary between different populations.

Research comparing African-Americans and Caucasians has revealed that the catalytic activity of both CYP1A2 and CYP2D6 in propranolol 4-hydroxylation is significantly higher in African-Americans. nih.gov Specifically, CYP1A2-mediated 4-hydroxylation was found to be approximately 70% higher, and CYP2D6-mediated activity was about 100% higher in African-Americans compared to Caucasians. nih.gov This suggests a greater capacity for the formation of 4-hydroxypropranolol in individuals of African-American descent.

Another study focusing on an Iranian population found that the oral plasma clearance of propranolol was significantly higher compared to values reported for other populations, though specific metabolite data was not detailed. nih.govresearchgate.net General reviews on inter-ethnic pharmacokinetics also note that the frequency of poor metabolizer phenotypes for CYP2D6 varies across ethnic groups, which would in turn affect the formation of 4-hydroxypropranolol. nih.gov

Factors Influencing Formation and Clearance

The formation of (+/-)-4-Hydroxy Propranolol Sulfate from its parent drug, propranolol, and its subsequent elimination from the body are complex processes influenced by the functional status of key organs, primarily the liver and the kidneys.

Hepatic Function and Enzyme Activity

The liver is the principal site for the metabolism of propranolol. The formation of 4-hydroxypropranolol via CYP2D6 and CYP1A2, and its subsequent sulfation by SULT1A3, are all hepatic processes. nih.govnih.gov Consequently, any condition that impairs hepatic function can significantly alter the pharmacokinetic profile of these compounds.

In patients with liver disease, such as cirrhosis, both hepatic blood flow and the intrinsic metabolic capacity of hepatocytes can be reduced. mdpi.com For a high-extraction drug like propranolol, reduced hepatic blood flow can lead to increased bioavailability and higher plasma concentrations of the parent drug. pharmaceutical-journal.com This, in turn, can affect the amount of substrate available for conversion to 4-hydroxypropranolol. Furthermore, hepatocellular damage can decrease the activity of metabolizing enzymes like CYP450s and SULTs, thereby reducing the rates of both formation and subsequent sulfation of 4-hydroxypropranolol. pharmaceutical-journal.com Studies have also shown that the expression of SULT1A3 can be induced in liver-derived cells, indicating that hepatic enzyme activity is not static and can be influenced by various factors. nih.gov

Renal Function and Excretion

While the liver is central to the formation of (+/-)-4-Hydroxy Propranolol Sulfate, the kidneys play a crucial role in its elimination. As a water-soluble conjugate, the sulfate metabolite is primarily excreted in the urine.

Studies in patients with renal functional impairment have shown that the clearance of total radioactive compounds following administration of radiolabelled propranolol is directly related to renal function. nih.govnih.gov In individuals with severe renal failure, the half-life of these total radioactive metabolites is significantly prolonged. nih.govnih.gov This indicates that the elimination of conjugated metabolites, including (+/-)-4-Hydroxy Propranolol Sulfate, is heavily dependent on renal excretion.

Interestingly, the same studies observed that the half-lives of the pharmacologically active propranolol and the 4-hydroxypropranolol metabolite were slightly reduced in the presence of severe renal failure. nih.govnih.gov This suggests that while the final elimination of the sulfate conjugate is impaired, the body may compensate by altering other clearance pathways for the parent drug and its primary active metabolite when renal function is compromised. Therefore, impaired renal function can lead to the accumulation of (+/-)-4-Hydroxy Propranolol Sulfate, even as the levels of its precursors might be less affected.

Drug-Drug Interactions Affecting Metabolism

The metabolic pathway of (+/-)-4-Hydroxy Propranolol Sulfate is intrinsically linked to the biotransformation of its parent compound, propranolol. Propranolol is extensively metabolized in the liver through three main routes: aromatic hydroxylation, N-dealkylation, and direct glucuronidation. fda.gov The formation of (+/-)-4-Hydroxy Propranolol Sulfate is a multi-step process. First, propranolol undergoes aromatic hydroxylation to form 4-hydroxypropranolol. fda.govfda.govontosight.ai This reaction is primarily catalyzed by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP1A2. fda.govfda.govontosight.ai Subsequently, the intermediate metabolite, 4-hydroxypropranolol, is conjugated with a sulfate group to form (+/-)-4-Hydroxy Propranolol Sulfate. fda.govpharmgkb.org This sulfation step is catalyzed by sulfotransferase (SULT) enzymes, particularly SULT1A3. pharmgkb.orgnih.gov

Consequently, drug-drug interactions affecting the metabolism of (+/-)-4-Hydroxy Propranolol Sulfate are predominantly those that interfere with the activity of the CYP and SULT enzymes responsible for its synthesis.

CYP Inhibitors and Inducers

The initial and rate-limiting step in the formation of (+/-)-4-Hydroxy Propranolol Sulfate is the hydroxylation of propranolol. Therefore, substances that inhibit or induce the activity of CYP2D6 and CYP1A2 can significantly alter the plasma concentrations of the 4-hydroxypropranolol intermediate, thereby affecting the amount available for subsequent sulfation. fda.govontosight.ai

CYP Inhibitors: Inhibitors of CYP2D6 and CYP1A2 can decrease the metabolic clearance of propranolol via the hydroxylation pathway, leading to reduced formation of 4-hydroxypropranolol and, consequently, lower levels of (+/-)-4-Hydroxy Propranolol Sulfate. This can also result in increased plasma concentrations of the parent drug, propranolol. meded101.com For instance, 4-hydroxypropranolol itself has been found to be a weak inhibitor of CYP2D6. fda.govfda.gov In vitro studies have shown it to be a potent inhibitor of metoprolol (B1676517) metabolism (a CYP2D6 substrate) with a Ki of approximately 1 µM. nih.gov

CYP Inducers: Conversely, inducers of these enzymes can increase the rate of 4-hydroxylation, potentially leading to higher concentrations of 4-hydroxypropranolol and its sulfate conjugate. Tobacco use, for example, is known to activate CYP1A2. pharmgkb.org Pre-treatment of Hep G2 cells with beta-naphthoflavone, an inducer, was shown to significantly increase the sulfation activities of 4-hydroxypropranolol. nih.gov

The table below summarizes various drugs and substances that act as inhibitors or inducers for the key cytochrome P450 enzymes involved in the formation of 4-hydroxypropranolol.

| Enzyme | Role in Metabolism | Inhibitors | Inducers |

| CYP2D6 | Catalyzes aromatic hydroxylation of propranolol to 4-hydroxypropranolol. fda.govfda.gov | Bupropion, Fluoxetine, Paroxetine, Quinidine, Ritonavir, Haloperidol meded101.comnih.gov | Not extensively documented for significant clinical impact on propranolol metabolism. |

| CYP1A2 | Contributes to the side-chain oxidation and aromatic hydroxylation of propranolol. fda.govpharmgkb.org | Cimetidine, Ciprofloxacin, Fluvoxamine, Isoniazid meded101.com | Smoking, Charcoal-broiled foods, Omeprazole, Rifampin, Carbamazepine, Phenobarbital pharmgkb.orgmeded101.commhmedical.com |

| CYP2C19 | Propranolol is also a substrate for this enzyme. fda.govfda.gov | Fluconazole, Fluvoxamine, Ticlopidine meded101.commhmedical.com | Barbiturates, Rifampin mhmedical.com |

SULT Inhibitors

The final step in the synthesis of (+/-)-4-Hydroxy Propranolol Sulfate is the sulfation of 4-hydroxypropranolol, a reaction primarily mediated by the SULT1A3 isoform of the sulfotransferase enzyme. pharmgkb.orgnih.gov Therefore, inhibitors of SULT enzymes can directly block the formation of this metabolite.

In studies with canine hepatic cytosol, pentachlorophenol (B1679276) (PCP) was shown to inhibit the sulfation of both R- and S-enantiomers of 4-hydroxypropranolol, with an IC50 of 244 nM, suggesting that phenol (B47542) (P) forms of the PST (phenolsulfotransferase) enzymes are primarily responsible for this metabolic step. nih.gov

Research in Hep G2 cells investigated the activity of various human SULT isoforms. Among the five recombinant isoforms tested (SULT1A1, -1A3, -1B1, -1E1, and -2A1), SULT1A3 and SULT1E1 showed the highest activity for 4-hydroxypropranolol sulfation. nih.gov SULT1A3, in particular, exhibited the lowest apparent Km values, indicating a high affinity for the substrate. nih.gov These findings suggest that drugs which are potent inhibitors of SULT1A3 would be most effective at reducing the formation of (+/-)-4-Hydroxy Propranolol Sulfate.

The table below details the SULT enzymes involved and the effects of inhibitors.

| Enzyme | Role in Metabolism | Inhibitors | Findings |

| SULT1A3 | Primary enzyme responsible for the sulfation of 4-hydroxypropranolol. pharmgkb.orgnih.gov | Pentachlorophenol (PCP) nih.gov | In canine liver studies, PCP inhibited sulfation, suggesting the involvement of phenol sulfotransferases. nih.gov |

| SULT1E1 | Also exhibits activity towards 4-hydroxypropranolol sulfation. nih.gov | Not specified in provided context. | Showed enantioselectivity for R-4-OH-PL sulfation over S-4-OH-PL sulfation. nih.gov |

| SULT1A1 | Active in sulfation but with reversed enantioselectivity compared to SULT1A3. nih.gov | Not specified in provided context. | Showed a preference for S-4-OH-PL sulfation over R-4-OH-PL sulfation. nih.gov |

| SULT1B1 | Active in sulfation but with reversed enantioselectivity compared to SULT1A3. nih.gov | Not specified in provided context. | Showed a preference for S-4-OH-PL sulfation over R-4-OH-PL sulfation. nih.gov |

Analytical Methodologies for the Detection and Quantification of +/ 4 Hydroxy Propranolol Sulfate

Chromatographic Techniques

Chromatography stands as the cornerstone for the separation and analysis of (+/-)-4-Hydroxy Propranolol (B1214883) Sulfate (B86663) from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently used techniques, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components of a mixture in solution. For the analysis of propranolol and its metabolites, including the 4-hydroxy sulfate conjugate, reversed-phase HPLC is commonly employed.

The detection of (+/-)-4-Hydroxy Propranolol Sulfate and its parent compounds can be achieved using various detectors following HPLC separation. While UV detection is a common approach for many pharmaceutical compounds, fluorescence detection offers enhanced sensitivity and selectivity for fluorescent molecules like propranolol and its hydroxylated metabolites. nih.gov

One established HPLC method for the simultaneous determination of propranolol and 4-hydroxypropranolol (B128105) in human plasma utilizes fluorescence detection. nih.gov This method has a limit of determination of 5 ng/ml for 4-hydroxypropranolol in a 0.5-ml plasma sample. nih.gov For the analysis of the enantiomers of propranolol and 4-hydroxypropranolol, including their sulfate conjugates, a stereoselective reversed-phase HPLC assay has been developed. nih.gov This method involves pre-column derivatization with a chiral reagent, R-(+)-phenylethylisocyanate, followed by fluorescence detection with excitation at 228 nm and emission at wavelengths greater than 340 nm. nih.govsigmaaldrich.com The derivatization is crucial as the sulfate conjugate itself may not be fluorescent or may have different fluorescent properties than the parent compound.

Another stereoselective HPLC assay employs 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (TAGIT) as a chiral derivatizing agent, also coupled with fluorescence detection for enhanced sensitivity. nih.govnih.gov For the derivatized 4-hydroxypropranolol enantiomers, the detection is performed at an excitation wavelength of 325 nm and an emission wavelength of 400 nm. nih.gov

The table below summarizes the key parameters of a representative HPLC method with fluorescence detection for the analysis of 4-hydroxypropranolol.

Table 1: HPLC Method with Fluorescence Detection for 4-Hydroxypropranolol

| Parameter | Value |

| Analyte | 4-Hydroxypropranolol |

| Matrix | Human Plasma |

| Derivatizing Agent | 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate |

| Detection | Fluorescence |

| Excitation Wavelength | 325 nm |

| Emission Wavelength | 400 nm |

| Linearity Range | 2 to 50 ng/ml |

| Reference | nih.gov |

The separation of the enantiomers of (+/-)-4-Hydroxy Propranolol Sulfate is critical as enantiomers can exhibit different pharmacological activities. Chiral column chromatography is a direct method for enantiomeric separation, avoiding the need for derivatization. While specific studies focusing solely on the direct chiral separation of the sulfate conjugate on a chiral column are not abundant, methods for the separation of the enantiomers of the parent compound, propranolol, and its primary metabolite, 4-hydroxypropranolol, have been well-documented. These methods often utilize chiral stationary phases (CSPs) such as those based on cellulose (B213188) or amylose (B160209) derivatives.

A stereoselective reversed-phase HPLC assay has been developed to quantify the S-(-) and R-(+) enantiomers of both propranolol and 4-hydroxypropranolol in human plasma. nih.govcapes.gov.br This method, however, relies on pre-column chiral derivatization rather than a chiral column. nih.govcapes.gov.br A significant HPLC method allows for the simultaneous quantification of the enantiomers of propranolol and 4-hydroxypropranolol, as well as their sulfate and glucuronide conjugates. nih.gov This is achieved by incubating plasma samples with β-glucuronidase/arylsulfatase to hydrolyze the conjugates back to their respective aglycones, which are then derivatized and analyzed. The use of a specific β-glucuronidase inhibitor, saccharo-1,4-lactone, allows for the separate quantification of the sulfate and glucuronide conjugates. nih.govsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

LC-MS and particularly LC-MS/MS have become the methods of choice for the bioanalysis of drugs and their metabolites due to their high selectivity, sensitivity, and specificity. These techniques are well-suited for the analysis of (+/-)-4-Hydroxy Propranolol Sulfate in complex biological fluids.

Electrospray ionization (ESI) is a soft ionization technique that is particularly effective for polar and thermally labile molecules like sulfate conjugates. In the context of analyzing propranolol and its metabolites, ESI is typically operated in the positive ion mode. nih.gov This is because the basic amino group in the propranolol structure is readily protonated, leading to a strong signal for the protonated molecule [M+H]+. nih.gov For the analysis of 4-hydroxypropranolol, a precursor ion of m/z 276.1 is often selected for fragmentation in MS/MS analysis. nih.gov While the specific precursor ion for the sulfate conjugate would be different due to the addition of the sulfate group (SO3), the principle of ESI remains the same.

LC-MS/MS methods have been successfully developed and validated for the simultaneous quantification of propranolol and its phase I metabolites, including 4-hydroxypropranolol, in infant plasma. nih.govrsc.org One such method involves a simple one-step protein precipitation with acetonitrile (B52724) for sample preparation, followed by separation on a C18 column and detection by a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM). nih.govrsc.org This method demonstrates high sensitivity with a lower limit of quantification (LLOQ) of 0.2 ng/mL for 4-hydroxypropranolol. nih.gov

While this particular study focused on the phase I metabolite, the methodology can be adapted for the analysis of the phase II sulfate conjugate. The inherent selectivity of MRM in LC-MS/MS allows for the specific detection of the sulfate metabolite even in the presence of the parent drug and other metabolites. A study by Schaefer et al. (1990) demonstrated the quantification of both sulfate and glucuronide conjugates of 4-hydroxypropranolol enantiomers in human plasma by hydrolyzing the conjugates and then analyzing the resulting aglycone. nih.gov More direct LC-MS/MS methods would involve monitoring the specific precursor-to-product ion transition for the intact sulfate conjugate.

The table below provides a summary of a representative LC-MS/MS method for the analysis of 4-hydroxypropranolol, which forms the basis for methods applicable to its sulfate conjugate.

Table 2: LC-MS/MS Method for 4-Hydroxypropranolol

| Parameter | Value |

| Analyte | 4-Hydroxypropranolol (M1) |

| Matrix | Infant Plasma |

| Sample Preparation | Protein Precipitation with Acetonitrile |

| Chromatography | Hypersil GOLD C18 column |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile |

| Ionization | Positive Electrospray Ionization (ESI) |

| Detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 276.1 |

| Product Ion (m/z) | 173.0 |

| LLOQ | 0.2 ng/mL |

| Reference | nih.gov |

Applications in Environmental Samples (e.g., Wastewater)

The detection and quantification of (+/-)-4-Hydroxy Propranolol Sulfate in environmental samples, particularly wastewater, are crucial for understanding the environmental fate and impact of its parent compound, propranolol. A study successfully developed a method for the simultaneous extraction and quantification of propranolol, sulfamethoxazole, and their major human metabolite conjugates, including (+/-)-4-Hydroxy Propranolol Sulfate, from municipal wastewater. nih.gov This method utilized weak anion exchange solid phase extraction cartridges for sample preparation, followed by reversed-phase C18 chromatography coupled with positive electrospray ionization tandem mass spectrometry for separation and quantification. nih.gov

The findings from a major urban wastewater treatment plant in Winnipeg, Canada, revealed a significant decrease in the concentration of (+/-)-4-Hydroxy Propranolol Sulfate from the primary to the secondary clarification filtrates, with levels dropping from 0.050 µg/L to 0.020 µg/L. nih.gov This indicates the removal of the compound from the aqueous phase during the treatment process. nih.gov The linearity for all compounds in this study was greater than 0.99 across a 7-point calibration range, and the recovery relative standard deviation (RSD) for (+/-)-4-Hydroxy Propranolol Sulfate across all matrices ranged from 9.8% to 19.2%. nih.gov

Electrochemical Methods

Electrochemical methods offer a rapid and simple alternative for the determination of (+/-)-4-Hydroxy Propranolol Sulfate.

Voltammetric Measurements on Glassy Carbon Electrodes

The electrochemical behavior of propranolol and its major metabolites, including (+/-)-4-Hydroxy Propranolol Sulfate, has been investigated using voltammetric measurements on a glassy carbon electrode (GCE). researchgate.netscielo.br All the examined compounds were found to be electrochemically oxidized, and a separation of oxidation peaks was observed, which suggests the potential for simultaneous electroanalysis. researchgate.netscielo.br For (+/-)-4-Hydroxy Propranolol Sulfate, a linear calibration curve was achieved for concentrations in the range of 3.52×10⁻⁶ to 4.22×10⁻⁵ mol L⁻¹. researchgate.netscielo.br The results obtained through this voltammetric method were verified by ultra-high performance liquid chromatography (Ultra HPLC). researchgate.netscielo.br

The relationship between the peak current and the square root of the scan rate for (+/-)-4-Hydroxy Propranolol Sulfate indicates a diffusion-controlled process. scielo.br The dependence of the logarithm of the peak current versus the logarithm of the scan rate can be described by a linear equation, further characterizing the electrochemical process. scielo.br

Adsorptive Stripping Differential Pulse Voltammetry

Adsorptive stripping differential pulse voltammetry (AdSDPV) is another electrochemical technique that has been applied to the analysis of propranolol, the parent compound of (+/-)-4-Hydroxy Propranolol Sulfate. researchgate.net While specific studies on the direct application of AdSDPV to (+/-)-4-Hydroxy Propranolol Sulfate are not detailed in the provided context, the successful application of this sensitive technique for propranolol suggests its potential utility for its metabolites. For propranolol, a linear calibration range of 6.0 × 10⁻⁷ to 5.0 × 10⁻⁵ mol L⁻¹ and a detection limit of 2.0 × 10⁻⁷ mol L⁻¹ were achieved using anodic adsorptive stripping differential pulse voltammetry at a carbon paste electrode. researchgate.net Another study utilizing differential pulse adsorptive stripping voltammetry (DPAdSV) with a modified glassy carbon electrode also demonstrated high sensitivity for propranolol. fao.org

Sample Preparation Techniques

Effective sample preparation is critical for the accurate analysis of (+/-)-4-Hydroxy Propranolol Sulfate from complex matrices.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used technique for the extraction and preconcentration of analytes from various samples. For the analysis of propranolol and its metabolites in wastewater, weak anion exchange SPE cartridges have been successfully employed. nih.gov In another study focusing on human plasma, SPE was used to simultaneously extract propranolol and 4-hydroxy propranolol. nih.gov This method demonstrated high extraction recoveries, being over 96% for propranolol and over 64% for 4-hydroxy propranolol. nih.gov The use of deuterium-labeled internal standards, such as propranolol-d7 and 4-hydroxy propranolol-d7, is crucial for achieving accurate quantification with this method. nih.gov

Method Validation Parameters

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For (+/-)-4-hydroxy propranolol sulfate, this involves establishing several key performance characteristics to ensure the data generated is accurate and reliable.

Linearity and Calibration Curves

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by establishing a calibration curve.

For the analysis of total 4-hydroxy propranolol, a linear range of 1.00-360.00 ng/mL in human plasma has been established using liquid chromatography/electrospray tandem mass spectrometry, with a coefficient of determination (r²) greater than 0.99. nih.gov In another study, a reversed-phase high-performance liquid chromatographic (RP-HPLC) method was developed for the simultaneous quantification of propranolol and 4-hydroxypropranolol enantiomers. nih.gov The linearity of this method was also confirmed, demonstrating its suitability for accurate quantification.

A separate study developing a UV spectrophotometric method for propranolol hydrochloride established linearity over a concentration range of 0.8 to 96.0 μg/mL. redalyc.orgredalyc.org The linear fit was determined using the least squares method and validated through an analysis of variance (ANOVA). redalyc.orgredalyc.org

The following table summarizes the linearity parameters from a representative study for the analysis of a related compound, demonstrating the typical data generated.

| Parameter | Value |

| Concentration Range | 1.00 - 360.00 ng/mL |

| Coefficient of Determination (r²) | > 0.99 |

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For the simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma, a highly sensitive method reported an LOQ of 0.20 ng/mL for both analytes. nih.gov The LOD for 4-hydroxy propranolol was 100 pg/mL, based on a signal-to-noise ratio of 5. nih.gov Another high-performance liquid chromatographic (HPLC) method determined the limit of determination for 4-hydroxypropranolol to be 5 ng/ml using a 0.5-ml plasma sample. nih.gov

The table below presents the LOD and LOQ values from a validated analytical method for 4-hydroxy propranolol.

| Parameter | Value |

| Limit of Detection (LOD) | 100 pg/mL |

| Limit of Quantification (LOQ) | 0.20 ng/mL |

Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. These are assessed through intra-day (within a single day) and inter-day (over several days) analyses.

A validated method for the simultaneous determination of propranolol and 4-hydroxy propranolol demonstrated excellent reproducibility, with intra- and inter-day precision better than 11.3% (expressed as relative standard deviation, RSD) and intra- and inter-day accuracy within 11% of the nominal values for both analytes. nih.govresearchgate.net These results indicate a high degree of reliability for the analytical method. nih.govresearchgate.net

The following table provides a summary of accuracy and precision data from a study on a related analyte, illustrating typical acceptance criteria.

| Parameter | Intra-day | Inter-day |

| Precision (%RSD) | < 11.3% | < 11.3% |

| Accuracy (% of Nominal) | < 11% | < 11% |

Recovery and Stability in Biological Matrices

Recovery experiments are performed to determine the efficiency of the extraction procedure in isolating the analyte from the complex biological matrix. Stability studies are essential to ensure that the analyte does not degrade during sample collection, processing, and storage.

In a study involving solid-phase extraction from human plasma, the average extraction recovery for 4-hydroxy propranolol was greater than 64%. nih.govresearchgate.net The stability of 4-hydroxy propranolol was also confirmed under various conditions. The analyte was found to be stable in human plasma through five freeze-thaw cycles (from -15°C to room temperature) and for at least 6.5 hours on a bench-top. nih.govresearchgate.net Furthermore, it remained stable in the mobile phase at 10°C for at least 48 hours. nih.govresearchgate.net Another study also tested the stability of plasma samples containing 4-hydroxypropranolol stored at -30 degrees C for up to 2 months and found them to be stable. nih.gov To prevent oxidation of 4-hydroxypropranolol during extraction, ascorbic acid can be used. nih.gov

The stability data for 4-hydroxy propranolol in human plasma is summarized below.

| Condition | Duration | Stability |

| Freeze-Thaw Cycles (in plasma) | 5 cycles | Stable |

| Bench-Top (in plasma) | at least 6.5 hours | Stable |

| In Mobile Phase (at 10°C) | at least 48 hours | Stable |

| Stored at -30°C (in plasma) | up to 2 months | Stable |

Pharmacological and Biological Activities of +/ 4 Hydroxy Propranolol Sulfate

Beta-Adrenergic Receptor Blocking Activity

The defining characteristic of propranolol (B1214883) and its active metabolites is their ability to block beta-adrenergic receptors. However, the conjugation of 4-hydroxypropranolol (B128105) to form the sulfate (B86663) ester results in a substantial loss of this activity, rendering it a largely inactive metabolite in this regard. nih.govscbt.com

While specific receptor binding affinity studies for (+/-)-4-Hydroxy Propranolol Sulfate are not extensively detailed in the available literature, its classification as a "non-beta-blocking" metabolite indicates a significantly diminished affinity for beta-adrenergic receptors compared to the parent drug, propranolol. nih.govscbt.com Propranolol itself is non-selective, binding to both β1 and β2 receptors. Its active metabolite, 4-hydroxypropranolol, is also a non-cardioselective beta-blocker. nih.gov The addition of the bulky and polar sulfate group to the phenolic hydroxyl group—a critical site for receptor interaction—is understood to sterically and electronically hinder the molecule's ability to bind effectively to the receptor pocket. This structural change is the primary reason for its pharmacological inactivation as a beta-blocker.

Direct comparative studies have demonstrated a dramatic reduction in the beta-blocking potency of (+/-)-4-Hydroxy Propranolol Sulfate. Research has shown that the racemic sulfate conjugate is 100 to 1000 times less potent as a beta-adrenergic receptor blocking agent than racemic propranolol in animal models. nih.govacs.org

This stands in stark contrast to its immediate precursor, 4-hydroxypropranolol, which is reported to be approximately equipotent with propranolol in its beta-blocking effects. nih.govmdpi.com This significant drop in potency underscores that the sulfation pathway is a major route for the metabolic inactivation and elimination of propranolol's active metabolites.

Table 1: Relative Beta-Blocking Potency of Propranolol and its Metabolites

| Compound | Relative Potency (Compared to Propranolol) |

|---|---|

| Propranolol | 1 |

| 4-Hydroxypropranolol | ~1 nih.govmdpi.com |

| (+/-)-4-Hydroxy Propranolol Sulfate | 0.001 - 0.01 nih.govacs.org |

Intrinsic Sympathomimetic Activity (ISA)

Intrinsic sympathomimetic activity (ISA) is the capacity of a beta-blocker to weakly stimulate beta-adrenergic receptors while also blocking them from endogenous catecholamines. taylorandfrancis.com The active metabolite, 4-hydroxypropranolol, has been shown to possess ISA. nih.gov In studies using catecholamine-depleted rats, 4-hydroxypropranolol caused an increase in heart rate, demonstrating partial agonist activity. nih.gov

There is no evidence in the scientific literature to suggest that (+/-)-4-Hydroxy Propranolol Sulfate possesses intrinsic sympathomimetic activity. Given that this property is dependent on interaction with the beta-adrenergic receptor, and the sulfate conjugate is considered a non-beta-blocking agent with vastly reduced receptor affinity, it is presumed to be devoid of ISA. nih.govscbt.com The metabolic conversion to the sulfate ester effectively abolishes this pharmacological characteristic.

Membrane Stabilizing Activity

Membrane stabilizing activity (MSA), also known as a quinidine-like effect, is a property of some beta-blockers, including propranolol, that is independent of beta-blockade and relates to the ability to inhibit the propagation of action potentials across the cell membrane. nih.govwikipedia.org This effect is observed with 4-hydroxypropranolol, which demonstrates membrane stabilizing activity at high concentrations. nih.gov

No studies have reported membrane stabilizing activity for (+/-)-4-Hydroxy Propranolol Sulfate. As with its other pharmacological properties, the significant structural modification from the addition of the sulfate group makes it highly improbable that it retains the MSA of its precursor. The sulfation process likely negates the physicochemical properties required to interact with membrane sodium channels.

Antioxidant Properties

Research has revealed that the metabolite 4-hydroxypropranolol possesses potent antioxidant properties, far exceeding those of the parent drug, propranolol. nih.gov This activity is attributed to the phenolic hydroxyl group on the naphthalene (B1677914) ring, which can donate a hydrogen atom to neutralize free radicals, thereby acting as a "chain-breaking" antioxidant. nih.govresearchgate.net

However, in (+/-)-4-Hydroxy Propranolol Sulfate, this critical phenolic hydroxyl group is conjugated with a sulfate molecule. This modification blocks the group's ability to participate in antioxidant reactions. Consequently, (+/-)-4-Hydroxy Propranolol Sulfate is not expected to share the potent antioxidant properties of its precursor, 4-hydroxypropranolol.

A key aspect of antioxidant activity is the ability to inhibit lipid peroxidation. The metabolite 4-hydroxypropranolol (4HOP) has been shown to be a powerful inhibitor of this process. In studies using isolated liver microsomes, 4-hydroxypropranolol potently inhibited iron-catalyzed lipid peroxidation with a half-maximal inhibitory concentration (IC50) of 1.1 µM. nih.govcaymanchem.com This was significantly more potent than both propranolol (IC50 = 168 µM) and the vitamin E analog Trolox (IC50 = 4.3 µM). nih.gov

While there is no direct data available for (+/-)-4-Hydroxy Propranolol Sulfate, the mechanism for this protective effect in 4-hydroxypropranolol is directly linked to its free phenolic hydroxyl group. nih.gov Since this group is blocked by sulfation, the resulting conjugate would not be capable of inhibiting superoxide-induced lipid peroxidation through the same chain-breaking mechanism.

Table 2: Inhibitory Concentration (IC50) against Microsomal Lipid Peroxidation

| Compound | IC50 (µM) |

|---|---|

| 4-Hydroxypropranolol | 1.1 nih.govcaymanchem.com |

| Trolox (Vitamin E analog) | 4.3 nih.gov |

| Propranolol | 168 nih.gov |

| (+/-)-4-Hydroxy Propranolol Sulfate | Data not available; activity not expected |

Prevention of Superoxide-Induced Glutathione (B108866) Depletion

While direct studies on the sulfate conjugate are limited, significant research into its parent metabolite, 4-hydroxypropranolol (4HOP), provides insight into its antioxidant potential. 4HOP has demonstrated a notable ability to protect cells from oxidative damage by preventing the depletion of glutathione (GSH), a critical intracellular antioxidant, when challenged by superoxide (B77818) radicals.

In a key study, cultured bovine aortic endothelial cells were exposed to an iron-catalyzed system that generates oxy-radicals, leading to a significant loss of glutathione (a 55% decrease within 50 minutes). Pre-treatment of these cells with 4-hydroxypropranolol offered substantial protection against this glutathione depletion in a concentration-dependent manner. This protective effect highlights the potent "chain-breaking" antioxidant properties of the 4-hydroxy metabolite, which are over 100 times more active than the parent drug, propranolol. nih.govwikipedia.org The loss of cell survival resulting from this radical-induced stress was also effectively preserved by 4-hydroxypropranolol. nih.govwikipedia.org

The table below summarizes the effective concentrations (EC₅₀) required for 4-hydroxypropranolol and comparator substances to protect against superoxide-induced glutathione loss. nih.govwikipedia.org

| Compound | EC₅₀ for Protection Against GSH Depletion (µM) |

| 4-Hydroxypropranolol | 1.2 |

| Trolox (Vitamin E analog) | 7.9 |

| Propranolol | 49 |

This data pertains to the parent metabolite, 4-hydroxypropranolol, not the sulfate conjugate.

Absence of Beta-Blocking Activity for (+/-)-4-Hydroxy Propranolol Sulfate

A defining characteristic of (+/-)-4-Hydroxy Propranolol Sulfate is its marked lack of beta-adrenergic receptor blocking activity, which contrasts sharply with both its parent drug, propranolol, and its immediate precursor metabolite, 4-hydroxypropranolol. nih.gov While propranolol is a non-selective beta-blocker and its major phase I metabolite, 4-hydroxypropranolol, is reported to be equipotent to propranolol in its beta-blocking effect, the subsequent sulfation process effectively negates this activity. ontosight.aimdpi.com

Research has confirmed that 4'-hydroxypropranolol sulfate is a major metabolite of propranolol but does not contribute to its beta-blocking effects. nih.gov A study involving the administration of synthesized racemic (+/-)-4-Hydroxy Propranolol Sulfate to dogs demonstrated its significantly diminished capacity as a beta-adrenergic receptor antagonist. nih.gov The findings indicated that the sulfate conjugate is 100 to 1000 times less potent than racemic propranolol at blocking beta-adrenergic receptors. nih.gov

The following table provides a comparative overview of the beta-blocking potency of the related compounds.

| Compound | Beta-Blocking Potency |

| Propranolol | Potent beta-blocker |

| 4-Hydroxypropranolol | Equipotent to propranolol mdpi.com |

| (+/-)-4-Hydroxy Propranolol Sulfate | 100-1000 times less potent than propranolol nih.gov |

Stereochemical Aspects of +/ 4 Hydroxy Propranolol Sulfate

Chirality of the Propranolol (B1214883) Scaffold and Metabolites

Propranolol possesses a single chiral center, an sp3 hybridized carbon atom bonded to four different groups, located in its alkyl side chain. chapman.edustackexchange.comnih.gov This chirality gives rise to two non-superimposable mirror images known as enantiomers: (S)-(-)-propranolol and (R)-(+)-propranolol. nih.govnih.gov Although these enantiomers have the same chemical formula and connectivity, their spatial arrangement is distinct. biomedgrid.com

The metabolic processes that propranolol undergoes are also subject to stereochemical influences. The primary metabolic pathways include ring hydroxylation, N-dealkylation, and glucuronidation. chapman.eduualberta.ca The resulting metabolites, including the major active metabolite 4-hydroxypropranolol (B128105), retain the chiral center from the parent propranolol molecule and are therefore also chiral. researchgate.netscielo.brnih.gov The metabolism of propranolol itself is stereoselective, generally favoring the R-(+)-enantiomer. ualberta.ca This results in higher plasma concentrations of the more pharmacologically active S-(-)-enantiomer. chapman.eduualberta.ca

The hydroxylation of the naphthalene (B1677914) ring, which produces 4-hydroxypropranolol, is catalyzed predominantly by the cytochrome P450 isoenzyme CYP2D6. ualberta.cacaymanchem.comwikipedia.org This enzymatic process shows substrate stereoselectivity, preferentially metabolizing the R-(+)-enantiomer of propranolol. chapman.edu

Enantiomeric Composition of 4-Hydroxypropranolol

As a product of the metabolism of racemic propranolol, 4-hydroxypropranolol is also a mixture of enantiomers: (S)-4-hydroxypropranolol and (R)-4-hydroxypropranolol. nih.govontosight.ai The formation of these enantiomers is influenced by the stereoselective metabolism of the parent drug. scielo.brmdpi.com Studies using endophytic fungi as a biomimetic system for cytochrome P450 have shown that the 4-hydroxylation reaction can preferentially yield (-)-(S)-4-hydroxypropranolol. scielo.brnih.gov For instance, the fungus Glomerella cingulata was found to biotransform 47.8% of (-)-(S)-propranolol into (-)-(S)-4-hydroxypropranolol, with no formation of the (+)-(R)-enantiomer detected after 72 hours of incubation. nih.gov Similarly, Chaetomium globosum produced only (-)-(S)-4-hydroxypropranolol. scielo.br

The pharmacological activity of beta-blockers is highly stereoselective. nih.gov The beta-blocking effect is almost exclusively attributed to the levorotatory, or (S)-(-), isomer. biomedgrid.comnih.gov The (S)-isomer of propranolol is estimated to be 60 to 100 times more potent as a beta-blocker than the (R)-(+)-form. mdpi.comnih.gov

This stereoselectivity extends to its primary active metabolite, 4-hydroxypropranolol. researchgate.netscielo.br The metabolite itself is a potent beta-adrenoceptor blocking agent, with a potency similar to that of the parent compound, propranolol. nih.gov The (S)-isomer of 4-hydroxypropranolol is the enantiomer that contributes significantly to this beta-blocking activity. scielo.brontosight.ai The racemic mixture, (+/-)-4-hydroxypropranolol, has been shown to effectively antagonize the effects of isoprenaline on heart rate and blood pressure. caymanchem.comnih.gov

| Compound | Isomer | Primary Pharmacological Activity |

| Propranolol | (S)-(-)-isomer | High-potency beta-adrenergic blockade. mdpi.comnih.gov |

| Propranolol | (R)-(+)-isomer | Largely devoid of beta-blocking activity; contributes to other effects like membrane stabilization. nih.govnih.govjci.org |

| 4-Hydroxypropranolol | (S)-(-)-isomer | Pharmacologically active, contributing to beta-blockade. researchgate.netscielo.brontosight.ai |

| 4-Hydroxypropranolol | Racemic (+/-) | Potent beta-adrenoceptor blocking drug. caymanchem.comnih.gov |

| (+/-)-4-Hydroxy Propranolol Sulfate (B86663) | Racemic | Found to be 100-1000 times less potent than racemic propranolol as a beta-blocker. nih.gov |

Stereoselective Formation of (+/-)-4-Hydroxy Propranolol Sulfate

The conjugation of 4-hydroxypropranolol with sulfate is a key step in its metabolism, catalyzed by phenolsulfotransferase (PST) enzymes. nih.govnih.gov This sulfation process is stereoselective, meaning the enzymes show a preference for one enantiomer over the other. nih.govnih.govdoi.org

In studies using human liver cytosol, the formation of 4-hydroxypropranolol sulfate (HOPS) demonstrated complex stereoselectivity. Two distinct enzyme activities were identified: a high-affinity reaction and a low-affinity reaction. nih.govdoi.org

The high-affinity reaction was highly stereoselective, with the apparent Vmax (maximum reaction velocity) for the formation of (+)-HOPS being 4.6 times higher than for (-)-HOPS. This activity was attributed to a monoamine form of PST. nih.govdoi.org

The low-affinity reaction , in contrast, was not stereoselective and was attributed to a phenol (B47542) form of PST. nih.govdoi.org

Interestingly, the stereoselectivity of sulfation differs across species. In canine hepatic cytosol, the formation of R-HOPS was significantly greater, with a S/R-HOPS ratio of 0.72. nih.gov Similarly, rat liver cytosol showed an opposite stereoselectivity to the high-affinity human reaction, with a (+)/(-)-HOPS ratio of 0.72. nih.gov These findings highlight the presence of multiple PST isoenzymes with differing stereoselectivities for the enantiomers of 4-hydroxypropranolol. nih.govnih.gov

| Species | Enzyme Source | Preferred Enantiomer for Sulfation | S/R or (+)/(-) Ratio | Attributed Enzyme |